N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine
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Overview
Description
N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine: is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine typically involves multiple steps of organic synthesis. The compound is synthesized by introducing the benzoyl group, the dimethoxytrityl (DMT) group, and the difluorocytidine moiety through a series of protection and deprotection steps, as well as coupling reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques, ensuring high purity and yield. The process requires stringent control of reaction conditions, including temperature, pH, and solvent systems, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: It is used in studies related to DNA synthesis and repair mechanisms.
Industry: It is used in the production of nucleoside analogs for various research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Gemcitabine: Another nucleoside analog with similar antitumor activity.
Cytarabine: A nucleoside analog used in the treatment of certain leukemias.
Fludarabine: A purine nucleoside analog used in the treatment of chronic lymphocytic leukemia.
Uniqueness: N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine is unique due to its specific chemical structure, which includes the benzoyl group, the DMT group, and the difluorocytidine moiety. This unique structure contributes to its specific mechanism of action and broad antitumor activity .
Properties
Molecular Formula |
C37H33F2N3O7 |
---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H33F2N3O7/c1-46-28-17-13-26(14-18-28)36(25-11-7-4-8-12-25,27-15-19-29(47-2)20-16-27)48-23-30-32(43)37(38,39)34(49-30)42-22-21-31(41-35(42)45)40-33(44)24-9-5-3-6-10-24/h3-22,30,32,34,43H,23H2,1-2H3,(H,40,41,44,45)/t30-,32?,34-/m1/s1 |
InChI Key |
WTSBHVUMDHCRKO-FZBFKCKLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C(C([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)(F)F)O |
Origin of Product |
United States |
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